5-bromo-1-ethyl-1H-imidazole-4-carbonitrile

Catalog No.
S14001736
CAS No.
M.F
C6H6BrN3
M. Wt
200.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-bromo-1-ethyl-1H-imidazole-4-carbonitrile

Product Name

5-bromo-1-ethyl-1H-imidazole-4-carbonitrile

IUPAC Name

5-bromo-1-ethylimidazole-4-carbonitrile

Molecular Formula

C6H6BrN3

Molecular Weight

200.04 g/mol

InChI

InChI=1S/C6H6BrN3/c1-2-10-4-9-5(3-8)6(10)7/h4H,2H2,1H3

InChI Key

YNRUKMIDBMPRKT-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NC(=C1Br)C#N

5-bromo-1-ethyl-1H-imidazole-4-carbonitrile is an organic compound characterized by its imidazole ring, bromine atom, and carbonitrile functional group. Its molecular formula is C5H6BrN3C_5H_6BrN_3, and it features a bromine atom at the 5-position and an ethyl group at the 1-position of the imidazole ring, along with a nitrile group at the 4-position. This compound is notable for its potential applications in pharmaceuticals and agricultural chemicals due to its unique chemical structure and biological activity.

, including:

  • Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
  • Hydrolysis: The nitrile group can be hydrolyzed to form corresponding carboxylic acids under acidic or basic conditions.
  • Reduction Reactions: The nitrile group can also be reduced to primary amines or aldehydes using reducing agents.

These reactions highlight the compound's versatility in synthetic organic chemistry.

The biological activity of 5-bromo-1-ethyl-1H-imidazole-4-carbonitrile has been explored in various studies. Compounds with imidazole rings are often associated with antifungal, antibacterial, and anticancer properties. The presence of the bromine atom and nitrile group may enhance its biological activity by improving binding affinity to biological targets. For instance, imidazole derivatives have been shown to inhibit specific enzymes and disrupt cellular processes, making them valuable in drug development.

The synthesis of 5-bromo-1-ethyl-1H-imidazole-4-carbonitrile can be achieved through several methods:

  • Bromination of Ethyl Imidazole: Ethyl imidazole can be brominated using bromine or N-bromosuccinimide in a suitable solvent like acetonitrile or dichloromethane under controlled conditions.
  • Cyclization Reactions: The carbonitrile group can be introduced via cyclization reactions involving appropriate precursors, such as ethyl 2-amino-2-cyanoacetate followed by cyclization with a brominating agent.
  • Multi-step Synthesis: A more complex synthesis may involve several steps including protection-deprotection strategies for functional groups to ensure selective reactions.

These methods allow for the efficient production of this compound in both laboratory and industrial settings.

5-bromo-1-ethyl-1H-imidazole-4-carbonitrile has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing new drugs targeting infectious diseases or cancer.
  • Agricultural Chemicals: Its antifungal properties make it a candidate for developing agricultural fungicides.
  • Chemical Intermediates: It can act as an intermediate in synthesizing more complex organic molecules.

Interaction studies involving 5-bromo-1-ethyl-1H-imidazole-4-carbonitrile focus on its binding affinity and mechanism of action with biological targets. These studies often utilize techniques such as:

  • Molecular Docking: To predict how the compound interacts with specific enzymes or receptors.
  • In vitro Assays: To evaluate its efficacy against bacterial or fungal strains.

Such studies are crucial for understanding its potential therapeutic applications and optimizing its chemical structure for improved activity.

Several compounds share structural similarities with 5-bromo-1-ethyl-1H-imidazole-4-carbonitrile, including:

Compound NameStructural FeaturesUnique Aspects
5-bromo-1-methyl-1H-imidazoleBromine at position 5, methyl group at position 1Lacks the ethyl group and has a methyl substitution
Ethyl 5-bromo-1H-imidazole-2-carboxylateBromine at position 5, carboxylate groupContains a carboxylic acid functional group
2-bromo-1-methyl-1H-imidazoleBromine at position 2, methyl group at position 1Different substitution pattern on the imidazole ring
5-bromoimidazoleSimple imidazole structure with a bromine substituentLacks additional functional groups like carbonitrile

Uniqueness

The uniqueness of 5-bromo-1-ethyl-1H-imidazole-4-carbonitrile lies in its combination of a bromine atom and a carbonitrile functional group on the imidazole ring. This specific arrangement enhances its chemical reactivity and biological properties compared to other similar compounds, making it a valuable candidate for further research and application in medicinal chemistry.

XLogP3

1.4

Hydrogen Bond Acceptor Count

2

Exact Mass

198.97451 g/mol

Monoisotopic Mass

198.97451 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

Explore Compound Types